Procyanidin B1 is a polyphenol flavonoid existing as a dimer of (+)-catechin and (−)-epicatechin. It inhibits hepatitis C virus RNA replication (EC50 = 72 µM), while (+)-catechin and (−)-epicatechin do not, up to concentrations of 200 µM. Procyanidin B1 (10 µg/ml) prevents phosphorylation of ERK1/2 and the production of reactive oxygen species (ROS) in THP-1 cells. It decreases TNF-α, phosphorylated p38 MAPK, and NF-κB levels following LPS administration.
Procyanidin B1 analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Procyanidin B1 is a phenolic compound in fruits. It has been used widely as adulteration indicator of fruit juice. It has a strong antioxidant property.
Procyanidin b1, also known as ec-(4b, 8)-C or endotelon, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. Thus, procyanidin B1 is considered to be a flavonoid lipid molecule. Procyanidin b1 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, procyanidin B1 is primarily located in the cytoplasm. Procyanidin b1 participates in a number of enzymatic reactions. In particular, procyanidin B1 can be biosynthesized from (-)-epicatechin and (+)-catechin. Procyanidin b1 can also be converted into procyanidin B1 3-O-gallate and procyanidin B1 3'-O-gallate. Outside of the human body, procyanidin B1 can be found in a number of food items such as pepper (c. annuum), common bean, common grape, and green bell pepper. This makes procyanidin B1 a potential biomarker for the consumption of these food products.
Procyanidin B1 is a proanthocyanidin consisting of (-)-epicatechin and (+)-catechin units joined by a bond between positions 4 and 8' respectively in a beta-configuration.. Procyanidin B1 can be found in Cinnamomum verum (Ceylon cinnamon, in the rind, bark or cortex), in Uncaria guianensis (cat's claw, in the root), and in Vitis vinifera (common grape vine, in the leaf) or in peach. It has a role as a metabolite, an EC 3.4. 1.5 (thrombin) inhibitor and an anti-inflammatory agent. It is a hydroxyflavan, a proanthocyanidin, a biflavonoid and a polyphenol. It derives from a (-)-epicatechin and a (+)-catechin.